N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and an indene moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors under acidic or basic conditions.
Introduction of the Indene Moiety: The indene structure can be synthesized via Friedel-Crafts alkylation or acylation reactions, followed by reduction and functional group modifications.
Coupling of the Two Moieties: The final step involves coupling the benzofuran and indene structures through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the indene moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and indene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular signaling and function. Specific pathways and targets may include cyclooxygenase (COX) enzymes and inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine: Shares the indene moiety and has been studied for its biological activity.
Indenylsulfonamides: Known for their activity as serotonin 5-HT6 receptor ligands.
Norarmepavine: An indene derivative with notable cytotoxic and anti-inflammatory properties.
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core and an indene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H21NO4/c1-12-14-6-4-5-7-17(14)26-20(12)21(23)22-16-9-8-13-10-18(24-2)19(25-3)11-15(13)16/h4-7,10-11,16H,8-9H2,1-3H3,(H,22,23) |
InChI Key |
KOFXDSDDAUYFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
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